molecular formula C7H7NO3 B14400350 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole CAS No. 86697-01-0

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole

Cat. No.: B14400350
CAS No.: 86697-01-0
M. Wt: 153.14 g/mol
InChI Key: VIUOPJDSWHGGCE-UHFFFAOYSA-N
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Description

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole is a heterocyclic compound that features a unique structure with oxygen and nitrogen atoms incorporated into its ring system. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method allows for the continuous production of the compound with high efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and properties depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes, such as 11β-HSD1, and act as dual agonists for PPAR α/γ .

Comparison with Similar Compounds

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

86697-01-0

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4H-[1,3]dioxocino[5,6-d][1,2]oxazole

InChI

InChI=1S/C7H7NO3/c1-2-9-5-10-4-6-3-8-11-7(1)6/h1-3H,4-5H2

InChI Key

VIUOPJDSWHGGCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=COCO1)ON=C2

Origin of Product

United States

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